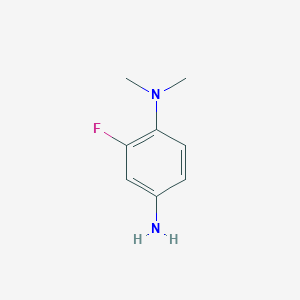

2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine

Description

Contextualization of 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine within Substituted Aromatic Diamines

This compound is a substituted aromatic diamine, specifically a derivative of p-phenylenediamine (B122844). Its structure is characterized by a benzene (B151609) ring substituted with two amine groups at the para (1 and 4) positions. One amine group is a primary amine (-NH2), while the other is a tertiary amine, specifically a dimethylamino group (-N(CH3)2). A fluorine atom is substituted at the ortho position relative to the dimethylamino group. This specific arrangement of functional groups places the compound within the distinct categories of fluorinated aromatics and N,N-dimethylated phenylenediamines, suggesting a unique combination of chemical properties. For instance, a patent for novel compounds as protein kinase modulators describes a procedure for synthesizing this compound as a chemical intermediate. google.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3824-31-5 |

| Molecular Formula | C8H11FN2 |

| Molecular Weight | 154.18 g/mol |

Significance of Fluorine Substitution in Aromatic Systems

The incorporation of fluorine into aromatic rings profoundly alters their chemical and physical properties. numberanalytics.com This is a widely used strategy in the development of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnih.gov

Fluorine is the most electronegative element, and its substitution onto an aromatic ring introduces strong electronic effects. numberanalytics.comlibretexts.org The primary influence is a powerful electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring. numberanalytics.com This reduction in electron density can lower the energy of the highest occupied molecular orbital (HOMO) and increase the energy of the lowest unoccupied molecular orbital (LUMO), thereby increasing the HOMO-LUMO gap and decreasing the compound's reactivity towards electrophiles. numberanalytics.com

Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the π-system of the ring. This addition of new molecular orbitals to the π-system can, in some cases, increase the aromatic character and stability of the ring, leading to higher resistance to addition reactions. nih.govacs.org For example, 1,3,5-trifluorobenzene (B1201519) and hexafluorobenzene (B1203771) show a greater activation energy of hydrogenation by about 4 kcal/mol compared to benzene. nih.govacs.org The substitution of a hydrogen atom with fluorine causes the attached carbon atom to gain a net positive charge, which can create a barrier to the flow of π-electrons and disrupt the ring current. acs.org This redistribution of electron density results in the center of the fluorinated ring becoming electropositive while the periphery becomes electronegative. researchgate.net

Table 2: Summary of Fluorine's Electronic Effects on Aromatic Rings

| Effect | Description |

|---|---|

| Inductive Effect | Strong electron withdrawal from the ring, decreasing reactivity towards electrophilic substitution. numberanalytics.com |

| Resonance Effect | Donation of lone pair electrons to the π-system, potentially stabilizing the ring. nih.govacs.org |

| HOMO/LUMO Gap | Tends to increase the HOMO-LUMO gap, affecting reactivity. numberanalytics.com |

| Charge Distribution | Creates a partial positive charge on the attached carbon and an electropositive ring center. acs.orgresearchgate.net |

The high electronegativity of fluorine (4.0 on the Pauling scale) compared to carbon (2.5) creates a highly polar carbon-fluorine (C-F) bond. libretexts.orgck12.org This bond polarity introduces a dipole moment. Depending on the substitution pattern, the vector sum of these bond dipoles can result in a significant molecular dipole moment, making the entire molecule polar. libretexts.orgck12.org

This polarity directly influences the type and strength of intermolecular forces. tutorchase.com Polar fluorinated molecules can engage in dipole-dipole interactions, where the positive end of one molecule is attracted to the negative end of another. tutorchase.commsu.edu These forces are generally stronger than the London dispersion forces found in nonpolar molecules of comparable size, which can lead to higher boiling points for fluorinated aromatics compared to their non-fluorinated analogs. numberanalytics.commsu.edu Furthermore, fluorine can act as a hydrogen bond acceptor in interactions with hydrogen atoms bonded to other highly electronegative atoms like oxygen or nitrogen. libretexts.orglibretexts.orgck12.org The balance between dispersion and electrostatic forces can be systematically varied by changing the degree and position of fluorine substitution on the ring. rsc.org

Role of N,N-Dimethylamino Groups in Aromatic Diamine Chemistry

The N,N-dimethylamino group (-N(CH3)2) is a strong electron-donating group through resonance, which significantly influences the electronic properties of the aromatic ring. This donation increases the electron density on the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic substitution. The presence of this group can impact the π-system properties of aromatic hydrocarbons. acs.org

In the context of chemical reactions, the dimethylamino group is typically considered a poor leaving group. However, on naphthalene (B1677914) systems activated by two trifluoroacetyl groups, it has been shown to be readily substituted by various nucleophiles. researchgate.net The reactivity of N,N-dimethylaniline derivatives with electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) can be complex, often leading to mixtures of products, including 2-fluoro and 4-fluoro derivatives, with the ortho-substituted product being predominant. researchgate.net This suggests that the dimethylamino group can direct electrophilic attack to the ortho position. The polarity of the dimethylamino group has also been leveraged in peptide synthesis, where the N,N-dimethylaminoxy carbonyl (Dmaoc) group serves as a polar protecting group to improve peptide solubility. frontiersin.org

Overview of Research Areas for Aromatic Diamines

Substituted aromatic diamines, including phenylenediamines, are foundational molecules in numerous areas of chemical research and industry. Their versatile reactivity makes them valuable intermediates and building blocks.

Polymer Science: Phenylenediamines are key monomers in the synthesis of high-performance polymers. For example, poly(p-phenylenediamine) (P(pPD)) and its derivatives are conductive polymers with high environmental and thermal stability. tandfonline.comtandfonline.com Introducing substituents onto the ring can improve the solubility and processability of these polymers. tandfonline.com

Materials and Dyes: Aromatic diamines are precursors in the manufacturing of a wide range of dyes, including azo dyes. cymitquimica.com Fluorinated ortho-phenylenediamines can be used to synthesize 2,3-diaminophenazines, which have applications as dyes and fluorescent materials. rsc.orgossila.com Additionally, they can serve as hardeners for epoxy resins to improve thermal conductivity in electronic components. ossila.com

Pharmaceuticals and Agrochemicals: The phenylenediamine scaffold is present in many biologically active molecules. Fluorinated aromatic diamines are of particular interest in drug discovery, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. nih.govcymitquimica.com

Antioxidants: Substituted p-phenylenediamines (PPDs) are widely used as antioxidants to prevent the degradation of rubber in products like tires. nih.govacs.org Research in this area also focuses on the environmental fate and toxicity of these compounds and their transformation products, such as PPD-quinones. nih.govacs.orgacs.org

Organometallic Chemistry: Ortho-phenylenediamines react with salicylaldehydes to form salen-type Schiff bases. These ligands can coordinate with various metals (e.g., Co, Ni, Cu, Zn) to form organometallic complexes that have applications as redox carriers for flow batteries and as antimicrobial agents. ossila.com

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-N,1-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMMSIBCJCJIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634903 | |

| Record name | 2-Fluoro-N~1~,N~1~-dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3824-31-5 | |

| Record name | 2-Fluoro-N~1~,N~1~-dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-N1,N1-dimethylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, allows for a complete assignment of all proton and carbon signals and confirms the substitution pattern of the benzene (B151609) ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region will be influenced by the presence of the fluorine and the two different amino substituents, leading to complex splitting patterns.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.5 | m | - |

| -N(CH₃)₂ | 2.8 - 3.0 | s | - |

| -NH₂ | 3.5 - 4.5 | br s | - |

Note: The exact chemical shifts and coupling constants require experimental data for precise determination. The values presented are estimations based on analogous structures.

The aromatic protons are anticipated to appear as a complex multiplet due to spin-spin coupling with each other and with the fluorine atom. The six protons of the dimethylamino group should appear as a sharp singlet, as they are chemically equivalent. The two protons of the primary amine group are expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino groups and the electron-withdrawing effect of the fluorine atom. Furthermore, the carbon atoms will exhibit coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.), which will result in the splitting of their signals.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-F | 150 - 160 | d |

| C-N(CH₃)₂ | 140 - 150 | d |

| C-NH₂ | 135 - 145 | d |

| Aromatic C-H | 110 - 130 | d |

| -N(CH₃)₂ | 40 - 50 | s |

Note: These are predicted chemical shift ranges. Actual values are dependent on experimental conditions.

The carbon directly attached to the fluorine atom will show the largest C-F coupling constant (¹JCF) and will appear as a doublet. The other aromatic carbons will also be split into doublets due to smaller two-bond (²JCF) and three-bond (³JCF) couplings. The carbons of the dimethylamino group will appear as a singlet in the aliphatic region of the spectrum.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. huji.ac.ilbiophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom, which will be split by the neighboring aromatic protons. The wide chemical shift range of ¹⁹F NMR makes it a powerful tool for identifying fluorinated compounds. azom.com

The signal will likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the benzene ring. The magnitude of these coupling constants provides valuable information about the substitution pattern of the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, helping to trace the connectivity of the protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial for assigning the quaternary (non-protonated) carbons in the benzene ring by observing their long-range correlations with the aromatic and methyl protons. It would also confirm the position of the fluorine atom relative to the other substituents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound, LC-MS would provide information on the purity of the sample and its molecular weight.

Expected LC-MS Data:

| Ion | m/z (expected) |

| [M+H]⁺ | 155.10 |

M = this compound

The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern in the MS/MS spectrum would provide further structural information. Common fragmentation pathways for this type of molecule could include the loss of a methyl group from the dimethylamino moiety or cleavage of the C-N bonds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound.

Detailed Research Findings: While specific high-resolution mass spectrometry data for this compound is not extensively detailed in publicly available literature, the expected theoretical monoisotopic mass can be calculated. This theoretical value serves as a benchmark for experimental verification.

| Parameter | Value |

| Molecular Formula | C₈H₁₁FN₂ |

| Theoretical Monoisotopic Mass | 154.0906 u |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺ |

This table is based on theoretical calculations and represents the expected values in an HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in identifying and quantifying volatile and semi-volatile compounds. For this compound, GC-MS would provide information on its retention time under specific chromatographic conditions and its mass spectrum, revealing characteristic fragmentation patterns upon electron ionization.

Detailed Research Findings: Specific GC-MS analytical methods and corresponding fragmentation data for this compound are not readily found in the surveyed scientific literature. However, a general approach would involve optimizing the GC column type, temperature program, and MS parameters to achieve good separation and characteristic mass spectra. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight and fragment ions resulting from the loss of methyl groups or other structural components.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a modern and rapid method for obtaining an infrared spectrum. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Detailed Research Findings: Publicly accessible, detailed FT-IR spectral data with peak assignments for this compound is limited. However, based on the known structure, the following table outlines the expected characteristic IR absorption bands.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N | 1250-1360 | Stretching |

| C-F | 1000-1400 | Stretching |

This table represents predicted vibrational frequencies based on the compound's structure.

Vibrational Analysis in Different Phases

The vibrational spectrum of a compound can be influenced by its physical state (gas, liquid, or solid). A comprehensive vibrational analysis would involve studying the infrared and Raman spectra of this compound in different phases to understand intermolecular interactions and conformational changes.

Detailed Research Findings: There is a lack of specific studies in the public domain focusing on the vibrational analysis of this compound in different phases. Such research would provide valuable insights into how hydrogen bonding and other intermolecular forces affect the vibrational modes of the amine and other functional groups in the solid state compared to the liquid or gaseous phase.

Advanced Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, making them ideal for assessing the purity of chemical compounds.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine at the atomic and electronic levels. These methods, grounded in quantum mechanics, provide detailed information about the molecule's electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure Analysis

Charge Distribution and Electrostatic Potentials

DFT calculations can determine the distribution of electron density within the this compound molecule. This analysis reveals the partial charges on each atom, indicating regions of electrophilicity and nucleophilicity. The molecular electrostatic potential (MEP) map, derived from these calculations, would visualize the electrostatic potential on the electron density surface, highlighting areas prone to electrophilic or nucleophilic attack.

Hypothetical Atomic Charges for this compound

| Atom | Hypothetical Charge (a.u.) |

|---|---|

| F | -0.35 |

| N (amine) | -0.25 |

| N (dimethyl) | -0.20 |

| C (attached to F) | +0.20 |

| C (attached to N-amine) | +0.15 |

| C (attached to N-dimethyl) | +0.10 |

Note: These values are illustrative and not from actual calculations.

Frontier Molecular Orbitals (HOMO/LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Hypothetical Frontier Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -1.20 |

| Gap | 4.30 |

Note: These values are illustrative and not from actual calculations.

Geometry Optimization and Conformational Analysis

DFT methods are employed to find the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, minimizes the energy of the molecule to predict its equilibrium structure. Conformational analysis, a broader study, explores the different spatial arrangements of the molecule (conformers) and their relative energies.

Semi-Empirical Methods (e.g., AM1, PM3) for Initial Optimizations

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to DFT for initial geometry optimizations. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. They are particularly useful for large molecules or for generating initial structures for higher-level calculations like DFT. While specific studies applying AM1 or PM3 to this compound are not documented in the searched literature, these methods would serve as an efficient first step in its computational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to derivatives for property prediction)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. mdpi.comnih.gov For derivatives of this compound, QSAR can be a valuable tool to predict properties like receptor binding affinity, toxicity, or antioxidant potential without the need for extensive experimental testing. nih.govresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For a series of derivatives of this compound, a large number of descriptors would be calculated to capture their constitutional, topological, geometric, and electronic features. mdpi.comacs.org

The process begins with the 2D or 3D representation of the molecules, which are then subjected to geometry optimization using methods like the semi-empirical AM1 method to achieve a precise low-energy conformation. mdpi.com Software packages are then used to calculate hundreds or even thousands of descriptors. researchgate.net

A crucial subsequent step is descriptor selection. This process aims to identify the most relevant descriptors that have a significant correlation with the activity being modeled, while eliminating those that are redundant or irrelevant. researchgate.net This reduction in dimensionality is essential for building a robust and interpretable model. researchgate.netnih.gov

Table 1: Examples of Molecular Descriptors Applicable to this compound Derivatives

| Descriptor Category | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW), Number of Nitrogen Atoms (nN), Number of C atoms (nC) | Describes the basic composition of the molecule without considering its geometry or electronic structure. mdpi.com |

| Topological | Wiener Index, Molecular Connectivity Indices (e.g., ¹χ) | Characterizes the atomic connectivity and branching of the molecule. mdpi.comacs.org |

| Geometric | Molecular Volume (Vx), Surface Area | Describes the 3D size and shape of the molecule. nih.gov |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Quantifies the electronic properties of the molecule, which are crucial for chemical reactivity and interactions. acs.org |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity (MR) | Represents properties like lipophilicity and polarizability, which influence a molecule's transport and binding characteristics. acs.orgnih.gov |

This table is illustrative and represents a subset of the many descriptors that can be calculated.

Once a relevant set of descriptors is selected, a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) is a widely used and straightforward approach that aims to model the relationship between a dependent variable (the activity) and two or more independent variables (the descriptors). nih.govyoutube.commdpi.com

The goal of MLR is to generate a linear equation of the form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents the regression coefficients and D represents the selected molecular descriptors. mdpi.com

The quality and predictive power of the resulting MLR model are assessed using various statistical metrics. youtube.com

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

This table provides general guidelines for model validation.

Besides MLR, other statistical methods like Partial Least Squares (PLS) regression can be employed, especially when descriptors are highly correlated. nih.gov Tree-based ensemble models, such as random forest and gradient boosting, are also powerful alternatives. nih.gov

Molecular Dynamics Simulations (Potential for studying molecular behavior)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations could provide detailed insights into its conformational dynamics, flexibility, and interactions with its environment, such as a solvent or a biological target like a protein or DNA. nih.govmdpi.com

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the subsequent positions and velocities of the atoms over a series of very small time steps. youtube.com This generates a trajectory that reveals how the molecule behaves and changes shape. mdpi.com

Potential applications of MD simulations for studying this compound include:

Conformational Analysis: Determining the preferred three-dimensional structures and the energy barriers between different conformations.

Solvation Studies: Understanding how the molecule interacts with water or other solvent molecules and how this affects its properties.

Binding Analysis: If the molecule is a ligand for a biological target, MD simulations can be used to study the stability of the ligand-receptor complex, identify key intermolecular interactions (e.g., hydrogen bonds, stacking interactions), and estimate binding free energies. nih.govmdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers indispensable tools for elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can be used to map out the potential energy surface of a reaction, identify intermediates and transition states, and determine the most likely reaction pathway. acs.org Density Functional Theory (DFT) is a common and effective method for these types of studies. mdpi.com

For instance, the oxidation of N,N-dimethyl-p-phenylenediamine is known to proceed through a free radical product. nih.gov Computational methods could be used to study the stability of this radical and subsequent reaction steps. Similarly, electrophilic aromatic substitution reactions, such as nitration or halogenation, are common for aromatic amines. youtube.com Computational modeling can predict the regioselectivity of such reactions, explaining why an incoming electrophile would favor a particular position on the aromatic ring, taking into account the directing effects of the fluoro, amino, and dimethylamino groups. researchgate.netijrar.org

A critical aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to be converted into products. masterorganicchemistry.com

Computational methods are used to locate the TS structure on the potential energy surface. A key characteristic of a correctly identified transition state is that it has exactly one imaginary frequency in a vibrational frequency calculation, which corresponds to the motion along the reaction coordinate leading from reactants to products. acs.org The energy of the transition state relative to the reactants determines the activation energy of the reaction. researchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. mdpi.com For example, in an electrophilic substitution reaction on this compound, transition state analysis could be used to compare the energy barriers for substitution at the different available positions on the ring. researchgate.net

Based on the energies of the reactants and the transition state derived from computational analysis, it is possible to predict the reaction rate constant using principles from Transition State Theory (TST). The Arrhenius equation relates the rate constant (k) to the activation energy (Ea) and temperature (T).

Computational chemistry allows for the calculation of the Gibbs free energy of activation (ΔG‡), which can be used to estimate the rate constant. acs.org This enables a direct comparison between theoretical predictions and experimental kinetic data. mdpi.com For a series of related reactions, such as the hydrolysis of different p-phenylenediamine (B122844) derivatives, computational models can predict how changes in the substituent will affect the reaction rate. acs.org For this compound, these methods could predict how its reaction rates in, for example, oxidation or electrophilic substitution reactions compare to its non-fluorinated analogue, N,N-dimethylbenzene-1,4-diamine. nih.govresearchgate.net

Electronic and Steric Effects of Substituents on Molecular Properties and Reactivity

Impact of Fluorine Electronegativity on Polarity and Electron Density

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. nih.gov This effect leads to a significant perturbation of the electron density distribution across the aromatic system. Quantum chemical calculations on fluorinated aromatic compounds have consistently shown that the introduction of a fluorine atom reduces the electron density in the aromatic ring. nih.gov This electron-withdrawing nature of fluorine can decrease the pKa of nearby functional groups, such as the amino groups in this molecule. nih.gov

Computational studies on substituted anilines have demonstrated a strong correlation between substituent effects and molecular properties such as oxidation potentials. umn.edursc.org The electron-withdrawing character of fluorine is expected to increase the ionization potential and oxidation potential of this compound compared to its non-fluorinated analog, N,N-dimethylbenzene-1,4-diamine. This is because the fluorine atom destabilizes the formation of a positive charge on the aromatic ring during oxidation.

The following table, based on general principles observed in computational studies of substituted anilines, illustrates the expected qualitative effects of the fluorine substituent on the electronic properties of the molecule.

| Property | Effect of Fluorine Substituent | Rationale |

| Electron Density on Ring | Decreased | Strong -I effect of fluorine. nih.gov |

| Molecular Dipole Moment | Increased | High electronegativity of fluorine creates a significant bond dipole. |

| Basicity of Amino Groups | Decreased | Electron-withdrawing nature of fluorine reduces the availability of the nitrogen lone pairs for protonation. nih.gov |

| Oxidation Potential | Increased | The electron-deficient ring is more difficult to oxidize. umn.edursc.org |

Steric Hindrance from N,N-Dimethyl Groups

The N,N-dimethylamino group introduces significant steric bulk, or steric hindrance, which can influence both the conformation of the molecule and its reactivity. numberanalytics.comnumberanalytics.com The two methyl groups attached to the nitrogen atom occupy a considerable volume of space, which can restrict the rotation of the dimethylamino group around the C-N bond. rsc.org

In anilinic systems, the delocalization of the nitrogen lone pair into the aromatic π-system is most effective when the amino group is planar with the benzene ring. blogspot.com However, steric clashes between the methyl groups and the adjacent fluorine atom in this compound can force the dimethylamino group to twist out of the plane of the ring. rsc.org This phenomenon, known as steric inhibition of resonance, would reduce the electron-donating mesomeric effect (+M) of the dimethylamino group. blogspot.com

The steric bulk of the N,N-dimethyl group can also shield the adjacent positions on the aromatic ring, hindering the approach of reactants. numberanalytics.com This can affect the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to less sterically crowded positions. numberanalytics.com

The table below summarizes the anticipated steric effects of the N,N-dimethyl group on the molecular properties and reactivity of this compound, based on established principles of steric effects in aromatic compounds.

| Property/Process | Influence of N,N-Dimethyl Group | Consequence |

| Conformation | Causes twisting of the dimethylamino group out of the ring plane. rsc.org | Reduces the resonance interaction between the nitrogen lone pair and the aromatic ring (Steric Inhibition of Resonance). blogspot.com |

| Reactivity | Hinders the approach of reagents to the ortho position. numberanalytics.com | Can decrease reaction rates at the adjacent site and influence regioselectivity. |

| Basicity | May slightly increase basicity due to the +I effect of methyl groups, but this can be counteracted by steric hindrance to protonation. | The overall effect on basicity is a balance of electronic and steric factors. |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Reactivity of Amino Groups

The presence of two amino groups, one primary (-NH₂) and one tertiary (-N(CH₃)₂), imparts significant nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atoms can readily attack electrophilic centers.

Interactions with Electrophilic Species

Both amino groups can interact with a variety of electrophilic species. The primary amino group, being less sterically hindered, is generally more accessible to electrophiles. However, the dimethylamino group, due to the electron-donating nature of the two methyl groups, is more electron-rich and thus inherently more nucleophilic. The outcome of a reaction with an electrophile will therefore depend on a balance of steric and electronic factors, as well as the reaction conditions. For instance, in reactions with small electrophiles, the dimethylamino group might be the preferred site of attack, while larger electrophiles might react preferentially at the primary amino group.

Acylation and Alkylation Reactions

The amino groups of 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine are susceptible to acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, would be expected to occur preferentially at the less hindered primary amino group to form an amide. Under forcing conditions, or with a highly reactive acylating agent, reaction at the dimethylamino group could potentially lead to the formation of a quaternary ammonium (B1175870) salt, though this is less common.

Alkylation reactions, for example with alkyl halides, would also likely favor the primary amino group, leading to the formation of secondary and potentially tertiary amines. rsc.org Reductive alkylation, a process that involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent, can also be employed to introduce alkyl groups. cdnsciencepub.com The specific products formed would depend on the stoichiometry of the reactants and the reaction conditions.

| Reaction Type | Preferred Site of Reaction | Potential Products |

| Acylation | Primary Amino Group (-NH₂) | N-(4-(dimethylamino)-3-fluorophenyl)acetamide |

| Alkylation | Primary Amino Group (-NH₂) | 2-Fluoro-N1-methyl-N4,N4-dimethylbenzene-1,4-diamine |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and dimethylamino groups. askfilo.comfiveable.me

Regioselectivity and Reaction Conditions

Given the positions of the existing substituents, the potential sites for electrophilic attack are positions 3, 5, and 6. The powerful activating and directing effects of the amino and dimethylamino groups will dominate. The primary amino group at C-4 directs to positions 3 and 5. The dimethylamino group at C-1 directs to positions 2 (already substituted with fluorine) and 6. The fluorine atom at C-2 directs to positions 3 and 5. Therefore, electrophilic substitution is most likely to occur at positions 3, 5, and 6. Steric hindrance from the dimethylamino group might disfavor substitution at position 6. The specific regioselectivity will be highly dependent on the nature of the electrophile and the reaction conditions. For instance, in strongly acidic media, the amino groups can be protonated, becoming deactivating, meta-directing groups, which would drastically alter the outcome of the reaction. libretexts.org

Influence of Fluorine and Dimethylamino Groups on Aromatic Activation/Deactivation

The amino and dimethylamino groups are strong activating groups because their lone pairs of electrons can be delocalized into the aromatic ring through resonance, increasing the ring's nucleophilicity. youtube.com The dimethylamino group is a stronger activator than the primary amino group due to the inductive electron-donating effect of the two methyl groups. chegg.com

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -N(CH₃)₂ | 1 | Activating | Ortho, Para |

| -F | 2 | Deactivating | Ortho, Para |

| -NH₂ | 4 | Activating | Ortho, Para |

Oxidation and Reduction Pathways of the Diamine Moiety

The diamine functionality is susceptible to oxidation. The oxidation of N,N-dimethyl-p-phenylenediamine, a related compound, is known to proceed through the formation of a stable radical cation known as Wurster's Red. wikipedia.orgportlandpress.com Similarly, this compound is expected to be easily oxidized, likely forming a corresponding colored radical cation. The oxidation can be initiated by various oxidizing agents. nih.gov The oxidation products of p-phenylenediamines can be reactive and may undergo further reactions, such as polymerization or reaction with nucleophiles. nih.gov

The reduction of the diamine moiety itself is not a common transformation under typical reducing conditions. However, the synthesis of aromatic amines often involves the reduction of a corresponding nitroarene. nih.govnih.govchemrxiv.org Therefore, a plausible synthetic route to this compound could involve the reduction of a precursor such as 2-fluoro-N,N-dimethyl-4-nitroaniline. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). chemicalbook.com

| Transformation | Reagents/Conditions | Expected Product |

| Oxidation | Mild oxidizing agents | Colored radical cation |

| Reduction of Nitro Precursor | Catalytic hydrogenation (e.g., H₂, Pd/C) | This compound |

Formation of Quinone-Type Structures

The p-phenylenediamine (B122844) core is inherently electron-rich, making it susceptible to oxidation. wikipedia.org Compounds like N,N-dimethyl-p-phenylenediamine are known to readily oxidize, forming a stable, deep-red radical cation known as Wurster's Red. wikipedia.org Further oxidation can lead to the formation of quinonoid structures. For instance, various p-phenylenediamine (PPD) derivatives are known to be oxidized by agents like ozone to their corresponding PPD-quinones. acs.orgacs.org

Formation of Heterocyclic Compounds Incorporating the Diamine Framework

Aromatic diamines are fundamental precursors for the synthesis of nitrogen-containing heterocyclic compounds. Ortho-phenylenediamines are widely used in condensation reactions with dicarbonyl compounds to form quinoxalines, or with carboxylic acids and aldehydes to produce benzimidazoles. semanticscholar.orgsapub.orgencyclopedia.pub

While this compound is a para-diamine and thus not suited for the direct formation of fused bicyclic systems like benzimidazoles, its two amine groups can still participate in cyclization reactions to form other heterocyclic frameworks. For example, p-phenylenediamine has been shown to react with maleic acid, and the resulting products can undergo cyclization to yield imidazole and pyrimidine derivatives. researchgate.net It is plausible that the diamine could react with bifunctional reagents, such as 1,3-dicarbonyl compounds or their equivalents, in a condensation reaction to form seven-membered rings like diazepines. The reactivity of the primary and tertiary amines would differ, potentially allowing for selective reactions to build the desired heterocyclic structure.

Synthesis of Conjugated Systems via Coupling Reactions

The primary amino group on the this compound framework provides a reactive handle for coupling reactions, enabling the synthesis of extended conjugated systems such as azo dyes.

Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting aromatic rings. The synthesis is a two-step process involving diazotization followed by azo coupling.

The first step is the diazotization of the primary aromatic amine. For this compound, the primary amine group is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C).

The resulting diazonium salt is a weak electrophile and readily undergoes the second step, azo coupling, where it reacts with an electron-rich aromatic compound (the coupling component). Suitable coupling components include phenols, anilines, or naphthols. The electron-donating nature of the substituent on the coupling component facilitates the electrophilic attack of the diazonium salt, leading to the formation of the stable azo linkage and a highly conjugated azo dye. The fluorine and dimethylamino groups on the original diamine framework remain in the final structure, influencing the electronic properties and, consequently, the color of the dye.

Strategies for Tailoring Solubility and Reactivity through Derivatization

The chemical properties of this compound can be precisely tuned through derivatization of its primary amine group. These modifications can alter its solubility, steric profile, and reactivity for specific applications.

Introducing sterically demanding groups can modify the molecule's physical properties, such as its solubility and melting point, and can also influence its reactivity by sterically shielding the reactive sites. Two common strategies for this are reductive alkylation and acylation.

Reductive Alkylation : The primary amine can react with bulky ketones (e.g., 5-methyl-2-hexanone or cyclohexanone) to form a Schiff base (ketimine) intermediate. rsc.org Subsequent reduction of this intermediate, typically through catalytic hydrogenation, yields a secondary amine with a large alkyl substituent. rsc.orggoogle.com

Acylation : Reaction of the primary amine with a bulky acid chloride or anhydride (e.g., pivaloyl chloride or benzoyl chloride) in the presence of a base results in the formation of a sterically hindered amide.

These substitutions can prevent intermolecular hydrogen bonding involving the primary amine, which often leads to increased solubility in nonpolar organic solvents.

To introduce specific functionalities or to enhance solubility in polar solvents, chains containing functional groups can be appended to the primary amine. This is typically achieved through N-alkylation or N-acylation with bifunctional reagents.

N-Alkylation : The primary amine can act as a nucleophile, displacing a halide from an alkyl halide that also contains a functional group. For instance, reaction with an ethyl haloacetate would introduce an ester-terminated chain.

N-Acylation : Using an acid chloride or anhydride that contains another functional group allows for the introduction of a variety of functionalities. For example, acylation with 4-chlorobutyryl chloride would add a four-carbon chain with a terminal chloride, which can be used for subsequent nucleophilic substitution reactions.

This approach allows for the synthesis of derivatives with tailored properties, such as improved hydrophilicity (by introducing carboxylic acid or alcohol groups) or providing a site for further conjugation to other molecules.

Data Tables

Table 1: Derivatization Strategies for this compound

| Strategy | Reagent Type | Resulting Functional Group | Purpose |

|---|---|---|---|

| Introduction of Bulky Substituents | |||

| Reductive Alkylation | Bulky Ketones/Aldehydes | N-sec-Alkyl Amine | Increase steric hindrance, modify solubility |

| Acylation | Bulky Acid Chlorides/Anhydrides | N-Amide | Increase steric hindrance, control reactivity |

| Chain Elongation | |||

| N-Alkylation | Functionalized Alkyl Halides | N-Alkyl Amine with terminal group | Introduce new functional groups (e.g., esters) |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-methyl-2-hexanone |

| N,N-dimethyl-p-phenylenediamine |

| p-benzoquinone |

| p-phenylenediamine |

| Pivaloyl chloride |

| Sodium nitrite |

Applications in Advanced Materials Research

Organic Electronics and Optoelectronic Devices

The incorporation of fluorine atoms into organic semiconductor molecules can significantly influence their electronic structure, intermolecular interactions, and, consequently, their function in electronic devices. This has led to the investigation of 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine as a component in perovskite solar cells.

Role in Perovskite Solar Cells

Two-dimensional (2D) perovskite materials have garnered attention as potential candidates for next-generation wide-bandgap optoelectronic devices due to their impressive properties. nih.gov However, challenges related to stability and the toxicity of lead-based perovskites have hindered their commercialization. nih.gov Research has shown that the use of fluoro-benzene-based divalent ammonium (B1175870) spacer cations can improve the stability of these 2D perovskites. nih.gov

Efficient charge transport is a critical factor in the performance of solar cells. In 2D lead-halide perovskites, the organic ligands that provide chemical stability can also act as barriers to interlayer charge transport, thereby reducing device performance. umons.ac.be Studies have demonstrated that the fluorination of these organic ligands can significantly enhance both hole and electron mobility, in some cases by one to two orders of magnitude. umons.ac.be This enhancement is attributed to improved structural order and reduced thermal atomic fluctuations, which in turn decreases the reorganization energy associated with charge transfer. umons.ac.be The introduction of fluorine can lead to stronger hydrogen bonding and dipolar interactions, creating a more robust structure that is beneficial for both chemical stability and charge transport. umons.ac.be

Two-dimensional perovskites are characterized by layers of inorganic metal halide octahedra separated by organic spacer cations. The properties of these spacer cations have a profound impact on the structure and electronic properties of the 2D perovskite. Fluoro-benzene-based divalent ammonium cations, such as derivatives of this compound, are investigated for their potential as spacer cations. nih.gov These fluorinated aromatic spacers can contribute to the stability of lead-free 2D perovskite structures, which are considered suitable for higher-temperature optoelectronic applications. nih.gov The design of these spacer cations is a key strategy in tuning the properties of 2D perovskites for specific applications.

Applications in Organic Light-Emitting Diodes (OLEDs)

While the use of fluorinated aromatic compounds is a known strategy in the design of materials for Organic Light-Emitting Diodes (OLEDs) to tune emission colors and improve device efficiency, specific research detailing the application of this compound in OLEDs is not prominently available in the reviewed literature. The general utility of fluorinated anilines in organic electronics suggests a potential, yet underexplored, role in this area.

Polymer Chemistry and Polymer Additives

In polymer chemistry, fluorinated compounds can be used as monomers to create fluoropolymers with specific properties or as additives to modify the characteristics of existing polymers. However, based on the available scientific literature, there is no specific information regarding the use of this compound in polymer chemistry or as a polymer additive.

Thermal Stability Enhancement in Polymers

The incorporation of fluorine-containing monomers, such as fluorinated diamines, into polymer backbones is a well-established strategy for enhancing the thermal stability of the resulting materials. Aromatic polyimides, for instance, are a class of high-performance polymers known for their exceptional thermal, mechanical, and electrical properties. kpi.ua The thermal behavior of polyimides is dependent on the structure of the diamine monomer used in their synthesis. kpi.ua

Table 1: General Thermal Properties of Fluorinated Polyimides

| Property | Typical Value Range |

|---|---|

| 5% Weight Loss Temperature (T₅%) | > 500 °C |

Note: This table represents general values for fluorinated polyimides and is not specific to polymers derived from this compound due to a lack of specific data.

Monomer Synthesis for Polymerization (General for diamines)

Aromatic diamines are fundamental building blocks in the synthesis of various high-performance polymers, including polyimides and polyamides. The general process for synthesizing polyimides involves a two-step polycondensation reaction. First, a diamine is reacted with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical imidization. nih.gov

Fluorinated diamines are employed in the synthesis of fluorinated polyimides to impart desirable properties such as improved solubility, lower dielectric constant, and enhanced optical transparency, in addition to thermal stability. kpi.uacore.ac.uk The synthesis of polyimides from fluorinated diamines typically involves reacting the diamine with a fluorinated or non-fluorinated dianhydride. kpi.ua The resulting polyimide resins can then be processed into films, coatings, or other forms for various applications. nih.gov

Dye and Pigment Technology

While specific research on the application of this compound in dye and pigment technology is limited, its non-fluorinated analog, N1,N1-dimethylbenzene-1,4-diamine, is a known intermediate in the synthesis of various dyes. This suggests a potential, though underexplored, role for the fluorinated derivative in this field.

Chromogenic Applications

Chromogenic materials are substances that change color in response to an external stimulus. The development of such materials often involves the synthesis of molecules with specific electronic properties. While direct chromogenic applications of this compound are not well-documented, the structural similarity to known dye precursors suggests its potential use in creating novel chromogenic systems. The introduction of fluorine can alter the electronic distribution within a dye molecule, potentially influencing its color and stability.

Development of Conductive and Photoactive Materials

The development of conductive and photoactive polymers is a significant area of materials science. The properties of these materials are highly dependent on the molecular structure of the monomers used in their synthesis.

While there is no specific literature detailing the use of this compound in conductive or photoactive materials, the synthesis of a conducting polymer from the reaction of 2-nitro-1,4-phenylenediamine and titanocene (B72419) dichloride has been reported. researchgate.net This indicates that substituted phenylenediamines can be precursors to polymers with interesting electronic properties. The presence of a fluorine atom and a dimethylamino group in this compound could potentially be leveraged to tune the electronic and photophysical properties of polymers derived from it.

Other Research Applications in Chemistry Non Biological Focus

Building Blocks in Fine Chemical Synthesis

As a fluorinated aromatic diamine, 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine serves as a key starting material or intermediate in the construction of more elaborate chemical structures. The presence of fluorine can significantly modify the properties of the resulting molecules.

The dual amine groups of this compound, with their differing reactivity, allow for sequential and selective chemical modifications, making it an ideal precursor for a range of complex organic molecules. The primary amine is a nucleophile and can readily undergo reactions such as diazotization, acylation, and condensation, while the tertiary dimethylamino group generally remains intact under these conditions, influencing the electronic properties of the aromatic ring.

One significant application of aromatic 1,2-diamines is in the synthesis of heterocyclic compounds like benzimidazoles. The general synthesis of a benzimidazole (B57391) involves the condensation of a 1,2-diaminobenzene with a carboxylic acid or its derivative. In this context, the analogous 1,2-diamine of the title compound could be envisioned to react to form fluorinated benzimidazole derivatives. These fluorinated heterocycles are of interest in medicinal chemistry and materials science. For instance, the synthesis of certain benzimidazole opioids involves the condensation of a diamine with a carboxylic acid. While not directly involving the title compound, this illustrates a pathway where it could serve as a precursor.

Furthermore, this compound can be a building block in the synthesis of phenazines, which are nitrogen-containing heterocyclic compounds with applications as dyes, and in electronics. The synthesis of phenazine (B1670421) derivatives can be achieved through the annulative reaction of azobenzenes and nitrosoarenes catalyzed by rhodium.

The table below outlines potential classes of complex organic molecules that could be synthesized using this compound as a precursor, based on the known reactivity of aromatic diamines.

| Class of Compound | Potential Synthetic Route | Key Reactive Site of Precursor |

| Fluorinated Benzimidazoles | Condensation with carboxylic acids | Primary amine group |

| Fluorinated Phenazines | Annulation reactions | Both amine groups |

| Azo Dyes | Diazotization followed by coupling | Primary amine group |

| Substituted Anilines | Selective acylation or alkylation | Primary amine group |

In the realm of organometallic chemistry, rhodium-catalyzed reactions are pivotal for forming carbon-carbon and carbon-heteroatom bonds. Fluorinated anilines and related compounds can participate in these transformations as either substrates or ligands. The electronic properties imparted by the fluorine atom can influence the catalytic cycle.

Rhodium complexes are known to catalyze hydroamination reactions, where an amine is added across an unsaturated bond. For example, rhodium(III) complexes can catalyze the hydroamination of aromatic terminal alkynes with anilines. It is plausible that this compound could serve as the amine component in such reactions, leading to the synthesis of more complex amine-containing structures. Both electron-rich and moderately electron-poor anilines, including p-fluoroanilines, have been shown to be effective in rhodium- or iridium-catalyzed hydroamination reactions to produce various diamines. nih.gov

Furthermore, rhodium-catalyzed allylic amination is a method for synthesizing β-fluoroamines, which are of interest in pharmaceutical development. nih.gov In these reactions, various anilines can be used as the amine source. The fluorine atom on the aniline (B41778) can impact the reactivity. The unique structure of this compound could offer interesting reactivity and selectivity in such rhodium-catalyzed processes. The introduction of fluorine substituents into water-soluble rhodium porphyrins has also been shown to enhance their catalytic activity in the preferential oxidation of carbon monoxide. nih.gov

The table below summarizes some rhodium-catalyzed transformations where fluorinated anilines or related compounds have been utilized, suggesting potential applications for this compound.

| Rhodium-Catalyzed Reaction | Role of Fluorinated Amine | Potential Product Class |

| Hydroamination | Nucleophile | Substituted diamines |

| Allylic Amination | Nucleophile | β-Fluoroamines |

| C-H Functionalization | Substrate | Functionalized fluoroarenes |

Reagents for Analytical Chemistry and Separation Science

The unique chemical properties of this compound also lend themselves to applications in analytical and separation chemistry, where it can be used to facilitate the separation or detection of other chemical species.

Solvent extraction is a crucial technique for the separation and purification of metals, including rare earth elements (REEs). The process relies on the differential partitioning of metal ions between an aqueous phase and an immiscible organic phase containing an extractant. The properties of the extractant and the diluent (solvent) are critical for achieving high separation efficiency.

Fluorinated compounds are increasingly being explored as components in solvent extraction systems due to their unique properties, such as chemical stability and the ability to form distinct phases. mdpi.com While there is no direct report of this compound being used for REE extraction, its characteristics as a fluorinated aromatic amine suggest potential applicability. Various amines, including primary, secondary, and tertiary amines, have been investigated for the extraction of uranium, thorium, and REEs. researchgate.net It has been observed that tertiary amines can offer selectivity for the extraction of uranium and thorium over REEs. researchgate.net The presence of both a primary and a tertiary amine group in this compound could lead to interesting and potentially selective extraction behavior.

The table below presents different classes of extractants used in the solvent extraction of rare earth elements, providing a context for the potential use of fluorinated diamines.

| Class of Extractant | Example Compound(s) | Mechanism of Extraction |

| Acidic Organophosphorus Extractants | Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | Cation exchange |

| Neutral Organophosphorus Extractants | Tributyl phosphate (B84403) (TBP) | Solvation |

| Amine Extractants | Aliquat 336 (a quaternary ammonium (B1175870) salt) | Anion exchange or ion-pair formation |

| Fluorinated Surfactants | Zonyl FSA® | pH-responsive phase separation |

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to improve the analytical performance for compounds that are otherwise difficult to detect. This chemical modification can enhance volatility, improve chromatographic separation, and increase the sensitivity of detection.

Carboxylic acids, such as fatty acids, often require derivatization for effective analysis by LC-MS because they lack a chromophore for UV detection and may exhibit poor ionization efficiency. nih.govnih.gov Amines are common derivatizing agents that react with the carboxylic acid group to form an amide, which can be more readily detected. Aromatic amines have been used for this purpose. nih.gov

Given that this compound possesses a reactive primary amine group, it has the potential to be used as a derivatization reagent for carboxylic acids. The resulting derivative would incorporate the fluorinated aromatic moiety, which could be advantageous for detection methods such as fluorescence or mass spectrometry (due to the specific mass of fluorine). While specific applications of this compound as a derivatization agent are not documented, the principle is well-established in analytical chemistry.

The following table lists common types of derivatization reactions for carboxylic acids in chromatography, illustrating the potential role of an amine reagent like this compound.

| Derivatization Reaction | Reagent Class | Purpose of Derivatization |

| Esterification | Alcohols (e.g., methanol (B129727) with catalyst) | Increase volatility for GC analysis |

| Amidation | Amines (e.g., anilines, benzylamines) | Introduce a chromophore or fluorophore for HPLC-UV/Fluorescence detection, improve ionization for MS |

| Hydrazone Formation | Hydrazines (e.g., 3-nitrophenylhydrazine) | Introduce a UV-absorbing group for HPLC analysis |

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

While fluorinated anilines are important intermediates, their synthesis can involve harsh conditions or toxic reagents. google.com Future research should focus on developing more efficient and sustainable synthetic routes to 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine. This includes the exploration of greener synthetic methods that minimize waste and energy consumption.

Recent advancements in photoredox catalysis and the use of visible light offer promising avenues for the synthesis of fluorinated anilines under mild conditions. acs.orgnih.gov Investigating transition-metal-free methods could also lead to more cost-effective and environmentally friendly production processes. nih.gov Furthermore, developing synthetic strategies that allow for late-stage fluorination could provide rapid access to a library of derivatives from common, non-fluorinated precursors. The development of new fluorinating reagents that are safer and easier to handle is another critical area of research. researchgate.net

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, high functional group tolerance. acs.orgnih.gov | Development of novel photocatalysts, optimization of reaction conditions for scalability. |

| Transition-Metal-Free Synthesis | Lower cost, reduced metal contamination in the final product. nih.gov | Exploration of organocatalysis, investigation of novel reaction mechanisms. |

| Late-Stage Fluorination | Rapid diversification of derivatives, efficient use of common precursors. | Design of selective fluorinating agents, understanding directing group effects. |

| Flow Chemistry | Improved safety, enhanced reaction control, potential for automation and scalability. | Adaptation of existing batch processes to continuous flow systems. |

Integration of this compound into Novel Material Architectures

Fluorinated diamines are key components in high-performance polymers such as polyimides, which are valued for their thermal stability and low dielectric constants. researchgate.netmdpi.comnasa.gov Future research should explore the integration of this compound into novel material architectures. The presence of the fluorine atom is expected to enhance properties like thermal stability, chemical resistance, and optical transparency while lowering the dielectric constant. mdpi.comresearchgate.net

The development of new polyimides and other polymers incorporating this diamine could lead to advanced materials for applications in microelectronics, aerospace, and flexible displays. mdpi.comnih.gov Research into the structure-property relationships of these new materials will be crucial for tailoring their performance for specific applications. mdpi.com For instance, systematic studies on how the position of the fluorine atom and the dimethylamino group influence polymer chain packing and intermolecular interactions would provide valuable insights for material design. researchgate.net

Advanced Characterization of Interfacial Phenomena in Devices

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is heavily dependent on the properties of the interfaces between different material layers. beilstein-journals.org Fluorination of organic semiconductors is a known strategy to tune their energy levels and influence the interfacial energy level alignment. beilstein-journals.org

Future research should focus on the advanced characterization of interfacial phenomena when this compound or its derivatives are used in electronic devices. Techniques such as ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) can provide detailed information about the energy level alignment at organic-metal or organic-organic interfaces. beilstein-journals.org Understanding how the fluorine atom affects the molecular orientation, adsorption geometry, and electronic coupling at these interfaces is critical for designing more efficient and stable devices. beilstein-journals.org

Theoretical Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and theoretical modeling are powerful tools for predicting the properties of new molecules and materials, thereby guiding synthetic efforts. nih.gov Future research should leverage density functional theory (DFT) and other computational methods to predict the electronic, optical, and physical properties of novel derivatives of this compound. nih.govresearchgate.net

These theoretical studies can be used to screen potential candidates for specific applications. For example, calculations can predict the impact of additional functional groups on the HOMO/LUMO energy levels, which is crucial for designing materials for organic electronics. mdpi.com Similarly, computational modeling can help in understanding the non-covalent interactions that govern the solid-state packing of these molecules, which in turn influences their bulk properties. nih.govacs.org

| Property to be Predicted | Computational Method | Potential Application |

| HOMO/LUMO Energies | Density Functional Theory (DFT) | Organic Electronics (OLEDs, OPVs) mdpi.com |

| Nonlinear Optical Properties | Time-Dependent DFT (TD-DFT) | Photonics, Optical Communications researchgate.net |

| Crystal Packing | Molecular Dynamics (MD), DFT with dispersion corrections | Materials Science, Crystal Engineering |

| Reactivity and Reaction Mechanisms | DFT, Transition State Theory | Synthetic Chemistry, Process Optimization researchgate.net |

Exploration of Stereoselective Syntheses (if applicable to future derivatives)

While this compound itself is achiral, the synthesis of chiral derivatives could open up new avenues of research, particularly in areas like chiral materials and asymmetric catalysis. The stereoselective synthesis of fluorinated compounds is a significant challenge and an active area of research. nih.govnih.gov

Future work could explore the introduction of chiral centers into derivatives of this compound. This could involve the development of new asymmetric fluorination methods or the use of chiral building blocks in the synthesis. rsc.orgacs.org The resulting chiral fluorinated diamines could find applications as chiral ligands in asymmetric catalysis or as building blocks for chiral liquid crystals and polymers with unique optical properties. documentsdelivered.com

Conclusion

Summary of Key Contributions to Chemical Synthesis and Materials Science

2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine emerges as a specialized chemical entity with significant potential, primarily categorized as a fluorinated organic building block. bldpharm.com While extensive research dedicated solely to this compound is not widely available in public literature, its structural features—a fluorinated benzene (B151609) ring with two distinct amine functionalities—suggest a valuable role in both chemical synthesis and materials science.

In chemical synthesis, the compound's primary contribution lies in its utility as a versatile intermediate. The presence of a primary amine, a tertiary dimethylamino group, and a fluorine atom on the aromatic ring provides multiple reactive sites. This allows for regioselective reactions, making it a valuable precursor for the synthesis of more complex molecules, potentially in the pharmaceutical and agrochemical industries. The fluorine substituent can enhance the metabolic stability and binding affinity of target molecules.

In materials science, the principal contribution of this compound is its prospective role as a monomer in the creation of high-performance polymers. Fluorinated diamines are known to be key components in the synthesis of polyimides and other advanced polymers. nih.govkpi.ua The incorporation of fluorine into polymer backbones can lead to materials with desirable properties such as enhanced thermal stability, improved chemical resistance, lower dielectric constants, and increased optical transparency. rsc.orgnih.gov Therefore, this compound is a promising candidate for developing materials suited for applications in microelectronics, aerospace, and advanced coatings.

Prospective Outlook on the Compound's Role in Future Chemical Research and Technological Advancements

The future of this compound in chemical research is likely to be driven by an increasing demand for sophisticated fluorinated compounds. As synthetic methodologies become more advanced, the unique reactivity profile of this diamine will likely be exploited to create novel molecular architectures with tailored properties. Further research into its reaction chemistry could unveil new synthetic pathways and applications.

Technologically, the compound's greatest potential appears to be in the realm of advanced materials. The ongoing trend towards miniaturization and higher performance in electronic devices necessitates the development of new insulating materials with very low dielectric constants, and fluorinated polyimides derived from monomers like this compound are prime candidates to meet these demands. nih.govrsc.org Furthermore, its role in creating materials with high thermal and chemical stability could see its use expand into other demanding fields, including membrane-based separation technologies and advanced composites. As the push for materials with superior performance characteristics continues, the importance of specialized monomers such as this fluorinated diamine is expected to grow significantly.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution on 1,4-diaminobenzene derivatives using fluorinating agents. Optimize reaction conditions by controlling temperature (e.g., 60–80°C) and using catalysts like KMnO₄ for oxidation or NaBH₄ for reduction steps. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Monitor reaction progress using TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- IR Spectroscopy : Identify N-H (3100–3300 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- NMR : Use ¹H NMR (DMSO-d₆, 400 MHz) to resolve aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). ¹⁹F NMR detects fluorine environments (δ -110 to -130 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 211) and fragmentation patterns. Cross-validate with elemental analysis for C, H, N content .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight, light-resistant containers at -20°C. Avoid moisture and oxygen exposure by using desiccants (e.g., silica gel) and inert atmospheres (N₂ or Ar). Conduct periodic stability tests via HPLC to detect degradation products .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound compared to non-fluorinated analogs?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to compare electron density maps and frontier molecular orbitals. Experimentally, measure Hammett σ constants via reaction kinetics (e.g., nitration rates) to quantify electronic effects. Steric effects are assessed using X-ray crystallography or NOESY NMR .

Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound under varying catalytic conditions?

- Methodology : Perform systematic reaction parameter screening (catalyst type, solvent polarity, temperature). Use GC-MS or HPLC to track byproducts. For example, Pd/C vs. Pt/C catalysts may alter hydrogenation pathways. Statistical tools (e.g., ANOVA) identify significant variables, while in-situ FTIR monitors intermediate species .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodology : Employ molecular dynamics (MD) simulations to model solvent interactions and transition states. Machine learning models trained on existing reaction databases (e.g., Reaxys) can predict regioselectivity in electrophilic substitutions. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What advanced separation techniques optimize purification of this compound from complex mixtures?